Hydrogen-Bond Donor Capacity: Differentiation from N1-Substituted Indole Analogs
The target compound contains a free indole NH (position 1 of indole ring), contributing one hydrogen-bond donor (HBD). This is absent in N1-substituted analogs such as 5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide, where the indole nitrogen is alkylated . In kinase inhibitor design, the indole NH frequently engages the hinge region of the ATP-binding pocket via hydrogen bonding, a contribution that N1-methylation eliminates [1]. The removal of this HBD capacity alters the compound's topological polar surface area (TPSA) profile: calculated TPSA for the target compound is approximately 62-67 Ų versus approximately 54-58 Ų for the N1-methyl analog, reflecting loss of the NH polar contribution .
| Evidence Dimension | Hydrogen-bond donor count and topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | HBD count = 2 (indole NH + amide NH); calculated TPSA ≈ 62-67 Ų |
| Comparator Or Baseline | 5-methyl-N-(2-(2-methyl-1H-indol-1-yl)ethyl)furo[3,2-b]pyridine-2-carboxamide: HBD count = 1 (amide NH only); calculated TPSA ≈ 54-58 Ų |
| Quantified Difference | ΔHBD = +1; ΔTPSA ≈ +8-9 Ų |
| Conditions | In silico calculation based on molecular structure; TPSA estimated by fragment-based method |
Why This Matters
The additional HBD capacity of the target compound may be critical for target engagement if the biological target of interest requires indole-NH hydrogen bonding, making N1-substituted analogs inadequate substitutes.
- [1] US20150057265A1. The patent describes indole-containing furo[3,2-b]pyridine carboxamide compounds as Pim kinase inhibitors and discusses the role of hydrogen-bonding interactions in kinase hinge binding. View Source
